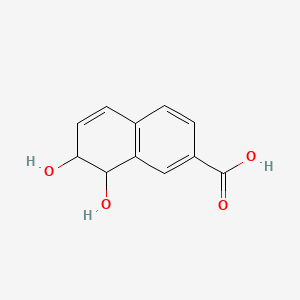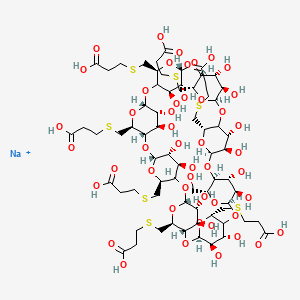
Monohydroxy Sugammadex Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydroxy Sugammadex Sodium is a modified gamma-cyclodextrin derivative. It is a selective relaxant binding agent primarily used to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium bromide and vecuronium bromide . This compound is a significant advancement in the field of anesthesia, providing a rapid and effective means to reverse muscle relaxation during surgical procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Monohydroxy Sugammadex Sodium involves several key steps:
Mono-acylation: Gamma-cyclodextrin is mono-acylated using substituted benzoyl chloride to obtain gamma-cyclodextrin monoester.
Halogenation and Hydrolysis: The gamma-cyclodextrin monoester undergoes halogenation and hydrolysis to produce heptahalogenated gamma-cyclodextrin.
Reaction with Sodium Mercaptopropionate: The heptahalogenated gamma-cyclodextrin is then reacted with sodium mercaptopropionate to yield heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Monohydroxy Sugammadex Sodium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Halogenation: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Sodium Mercaptopropionate: This reagent is used in the final step to introduce the mercapto group.
Major Products: The primary product of these reactions is heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin, which is the active form of this compound .
Applications De Recherche Scientifique
Monohydroxy Sugammadex Sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of modified cyclodextrins in various chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
Monohydroxy Sugammadex Sodium works by forming very tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby quickly reversing the blockade . The compound encapsulates the free molecule, forming a stable inactive complex .
Comparaison Avec Des Composés Similaires
Sugammadex: The parent compound from which Monohydroxy Sugammadex Sodium is derived.
Cyclodextrins: Other modified cyclodextrins with similar structures and functions.
Uniqueness: this compound is unique due to its specific modification, which enhances its binding affinity and selectivity for aminosteroid neuromuscular blocking agents. This makes it more effective in reversing neuromuscular blockade compared to other similar compounds .
Propriétés
Formule moléculaire |
C69H108NaO47S7+ |
|---|---|
Poids moléculaire |
1937.0 g/mol |
Nom IUPAC |
sodium;3-[[(1S,3S,5S,8S,10S,11S,13S,15S,18S,20S,21S,23S,25S,28S,30S,31S,33S,35S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O47S7.Na/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86;/h23-30,38-70,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84);/q;+1/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55?,56?,57-,58-,59?,60?,61-,62-,63-,64-,65-,66-,67-,68-,69-;/m1./s1 |
Clé InChI |
GUQVRVIEMRPQOY-VRVSPSOFSA-N |
SMILES isomérique |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CO)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
SMILES canonique |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


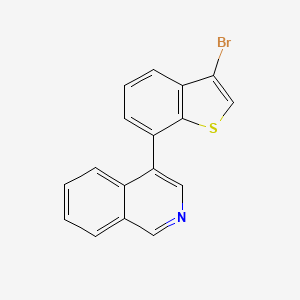
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
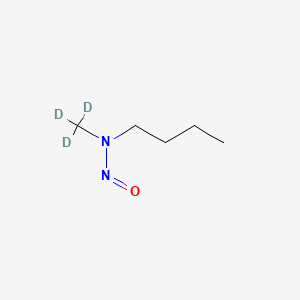
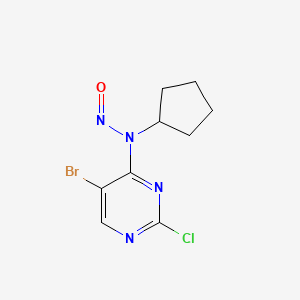

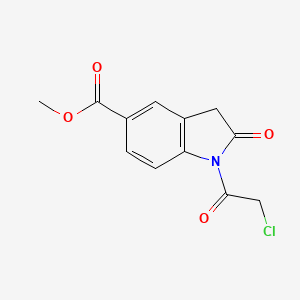
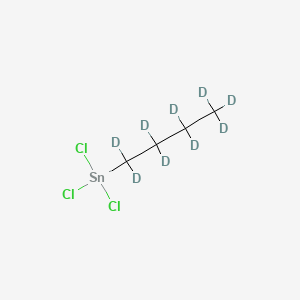


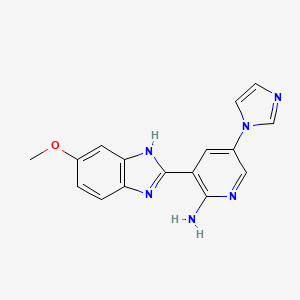
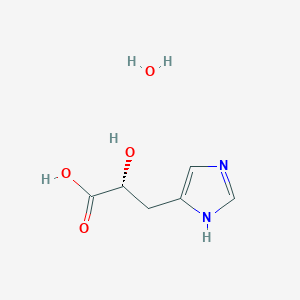
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
